6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
Description
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol is a benzopyran derivative characterized by a chloro substituent at position 6 and a hydroxyl group at position 4 of the heterocyclic ring. Benzopyrans are bicyclic compounds with a fused benzene and pyran ring system, often studied for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXFWMLTXBVKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2H-chromen-4-one.
Reduction: The chromenone is subjected to reduction using a suitable reducing agent like sodium borohydride (NaBH4) in an alcohol solvent (e.g., ethanol) to yield this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction techniques with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for consistent quality control.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated benzopyran derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of 6-chloro-2H-chromen-4-one.
Reduction: Formation of 6-chloro-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Stereochemical Considerations
Stereochemistry significantly impacts biological activity and physical properties. For example:
- (2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol : Configurations were confirmed via single-crystal X-ray diffraction and ECD spectra, highlighting the importance of stereochemical analysis in natural product isolation .
- (4R)-6-Ethyl and (4R)-6-Methoxy derivatives : The R-configuration at C4 influences molecular interactions and stability, as evidenced by standardized InChI keys and storage conditions (4°C) .
Biological Activity
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article explores its biological activity, including its antioxidant properties, potential therapeutic applications, and its role in medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular formula of C10H9ClO2 and a molecular weight of approximately 196.63 g/mol. The compound features a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the dihydrobenzopyran ring. These structural characteristics are significant as they influence the compound's reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antioxidant Properties
- The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related damage. Antioxidants play a vital role in preventing chronic diseases associated with oxidative stress, including cancer and cardiovascular disorders.
2. Cytotoxic Effects
- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human promyelocytic leukemic HL-60 cells, where it displayed potent cytotoxicity (PubMed) .
3. Anti-inflammatory Activity
- The structural features of this compound suggest potential anti-inflammatory properties. Compounds in the benzopyran class are often associated with anti-inflammatory effects due to their ability to modulate inflammatory pathways.
The biological activities of this compound can be attributed to its interactions with various molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
- Halogen Bonding : The chlorine atom may participate in halogen bonding, further modulating biological pathways.
These interactions can lead to alterations in enzyme activity or receptor binding, contributing to the observed therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Chloro-3,4-dihydro-2H-benzopyran | Lacks chlorophenyl group | Antioxidant | Simpler structure |
| Flavonoids (e.g., Quercetin) | Polyphenolic structure | Antioxidant, anti-inflammatory | Broader range of activities |
| 7-Chloroquinoline | Contains nitrogen heterocycle | Antimicrobial | Different core structure |
This table highlights how the presence of dual chlorine substituents and specific functional groups in 6-chloro-3,4-dihydro-2H-benzopyran-4-ol distinguishes it from other compounds in terms of its potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of 6-chloro-3,4-dihydro-2H-benzopyran-4-ol to enhance its biological properties. For example:
- Antitumor Activity : A study demonstrated that derivatives of this compound showed enhanced antitumor activity compared to the parent compound (EvitaChem) .
- Biocatalytic Synthesis : Research on environmentally friendly biocatalytic methods for synthesizing enantiopure forms of this compound indicates its potential for sustainable production in pharmaceutical applications (BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
